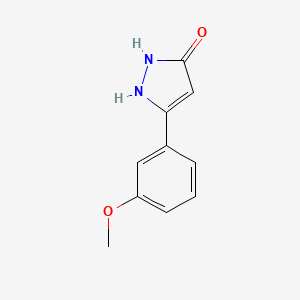

5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) |

InChI Key |

NCMQOQBUTKKYBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NN2 |

Origin of Product |

United States |

Synthetic Methodologies for the 5 3 Methoxyphenyl 1h Pyrazol 3 2h One Scaffold and Its Structural Analogues

Classical Cyclocondensation Reactions for Pyrazolone (B3327878) Formation

Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing the pyrazolone ring system. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

Utilization of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The most classic and fundamental method for the synthesis of pyrazolones is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, most commonly a β-ketoester, with a hydrazine derivative. nih.govbeilstein-journals.org This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. researchgate.net

The general mechanism involves the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-ketoester, followed by condensation to form a hydrazone. Subsequent intramolecular attack by the terminal nitrogen of the hydrazine onto the remaining carbonyl group leads to a cyclic intermediate which then dehydrates to form the pyrazolone. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727), often with the addition of a catalytic amount of acid or base. nih.gov For the synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, a suitable starting material would be an ethyl ester of 3-oxo-3-(3-methoxyphenyl)propanoic acid, which would react with hydrazine hydrate.

The regioselectivity of the reaction can be a challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers. researchgate.netnih.gov However, the use of ester derivatives specifically favors the formation of pyrazolone derivatives. beilstein-journals.org

Table 1: Examples of Classical Pyrazolone Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 5-Methyl-1H-pyrazol-3(2H)-one | nih.gov |

| Diethyl malonate | Hydrazine hydrate | Pyrazolidine-3,5-dione | nih.gov |

| Ethyl 3-oxo-3-phenylpropanoate | Phenylhydrazine | 5-Phenyl-2-phenyl-1H-pyrazol-3(2H)-one | researchgate.net |

Multicomponent Strategies for Pyrazolone Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages over traditional multi-step syntheses. nih.govnih.gov These advantages include higher efficiency, reduced waste, and operational simplicity. beilstein-journals.org Several MCRs have been developed for the construction of the pyrazolone ring.

One common four-component strategy for synthesizing pyrano[2,3-c]pyrazole derivatives, which contain a pyrazole core, involves the reaction of an aromatic aldehyde, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and malononitrile (B47326) in the presence of a basic catalyst such as piperidine. nih.gov This approach allows for the rapid assembly of complex heterocyclic systems in a single step. While not directly yielding this compound, the versatility of MCRs allows for the potential synthesis of diverse pyrazolone analogues by varying the starting components. For example, using 3-methoxybenzaldehyde (B106831) as the aldehyde component could introduce the desired methoxyphenyl group into the final structure.

Transition Metal-Catalyzed Synthetic Pathways towards Pyrazolone Systems

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles and pyrazolones. These methods often provide access to substitution patterns that are difficult to achieve through classical methods.

Copper-catalyzed multicomponent reactions have been successfully employed for the synthesis of 1,3-substituted pyrazoles. nih.gov One such domino reaction involves the initial cyclization of a hydrazine with an enaminone (formed in situ from a 1,3-dicarbonyl compound), followed by a copper-catalyzed Ullmann coupling with an aryl halide. beilstein-journals.org This strategy allows for the introduction of various aryl groups at the N1 position of the pyrazole ring, tolerating both sterically demanding and electronically diverse substrates. nih.gov

Ruthenium catalysts have also been utilized in the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles and 2-pyrazolines. organic-chemistry.org This method is notable for its high selectivity and broad substrate scope, with water and hydrogen gas as the only byproducts, highlighting its atom-economic nature. organic-chemistry.org While these examples focus on pyrazole synthesis, the underlying principles can be adapted for pyrazolone construction by selecting appropriate starting materials.

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce reaction times, energy consumption, and waste generation. Microwave-assisted synthesis and flow chemistry are two such advanced approaches that have been applied to the synthesis of pyrazolones and their precursors.

Application of Flow Chemistry in Continuous Pyrazolone Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, better process control, scalability, and the potential for automation. The synthesis of pyrazole derivatives has been adapted to flow chemistry systems, enabling continuous production. This approach is particularly well-suited for reactions that are exothermic or involve hazardous reagents. While specific applications to this compound are not extensively documented, the established protocols for pyrazolone synthesis, such as the condensation of β-ketoesters and hydrazines, are amenable to translation into a continuous flow process, which could offer a more efficient and scalable manufacturing route. nih.gov

Automated Synthesis Techniques for High-Throughput Derivatization

The demand for large libraries of structurally diverse compounds for drug discovery and material science has spurred the development of automated synthesis platforms. For the this compound scaffold and its analogues, high-throughput derivatization is greatly facilitated by techniques such as microwave-assisted synthesis and flow chemistry. These methods offer significant advantages over traditional batch chemistry in terms of reaction speed, efficiency, and scalability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, often reducing them from hours to minutes. researchgate.netmdpi.com This rapid heating, combined with the ability to perform reactions in parallel, makes it highly suitable for the rapid generation of a library of pyrazolone derivatives. For instance, the Knorr condensation, a classical method for pyrazolone synthesis involving the reaction of a β-ketoester with a hydrazine, can be significantly expedited under microwave irradiation. researchgate.net An efficient one-pot, solvent-free microwave-assisted method has been developed for the synthesis of various 4-arylidenepyrazolone derivatives, achieving good to excellent yields (51–98%). mdpi.com This approach demonstrates the potential for rapid and efficient diversification of the pyrazolone core.

Flow chemistry, or continuous-flow synthesis, offers another robust platform for the automated and high-throughput synthesis of pyrazolone derivatives. nih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved selectivity, and safer operation compared to batch processes. A flow-based setup for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives has been established, affording products in good to very good yields (62–82%) with excellent regioselectivities. nih.gov This methodology is amenable to automation, enabling the sequential synthesis of a large number of analogues by simply varying the input of starting materials. The ability to telescope multi-step sequences without isolating intermediates further enhances the efficiency of flow chemistry for generating diverse compound libraries. nih.gov

| Technique | Key Advantages | Typical Reaction Time | Relevance to Pyrazolone Derivatization |

| Microwave-Assisted Synthesis | Rapid reaction heating, reduced reaction times, potential for parallel synthesis. | Minutes | Accelerates key reactions like the Knorr condensation for rapid library generation. researchgate.netmdpi.com |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, potential for multi-step automation. | Seconds to minutes | Enables continuous and automated production of diverse pyrazolone analogues with high regioselectivity. nih.gov |

Regiochemical Control in the Formation of this compound Isomers

The synthesis of unsymmetrically substituted pyrazolones, such as this compound, from the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine often faces the challenge of poor regioselectivity, leading to the formation of a mixture of regioisomers. ingentaconnect.comnih.gov Achieving regiochemical control is crucial for ensuring the synthesis of the desired isomer with specific biological or material properties. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. ingentaconnect.com

Several strategies have been developed to overcome the issue of poor regioselectivity in pyrazole synthesis. One common approach involves the use of 1,3-dicarbonyl surrogates, such as β-enaminones. ingentaconnect.com The pre-functionalization of the dicarbonyl compound can direct the cyclization reaction to proceed in a specific manner, thus favoring the formation of a single regioisomer. Another effective method is to manipulate the reaction conditions, such as pH. For example, in the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, acidic conditions can protonate the more basic nitrogen atom of the hydrazine, influencing which nitrogen atom initiates the nucleophilic attack and thereby controlling the regiochemical outcome. ingentaconnect.com

A regiocontrolled methodology for the preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been demonstrated using trichloromethyl enones as starting materials. nih.gov In this system, the choice of the hydrazine reactant was found to be critical for selectivity. The use of arylhydrazine hydrochlorides led to the formation of the 1,3-regioisomer, while the corresponding free hydrazine exclusively yielded the 1,5-regioisomer. nih.gov This highlights the subtle yet profound impact of the nature of the reactants on the regiochemical outcome. Furthermore, 1,3-dipolar cycloaddition reactions offer an alternative route to pyrazoles with often excellent regiocontrol. rsc.orgnih.gov The regioselectivity in these reactions is governed by the electronic and steric nature of the dipole and dipolarophile.

| Method for Regiocontrol | Principle | Example Application |

| Use of 1,3-Dicarbonyl Surrogates | Pre-functionalization of the dicarbonyl moiety to direct the cyclization. | β-enaminones are frequently used to achieve regioselective pyrazole synthesis. ingentaconnect.com |

| Control of Reaction Conditions | Manipulation of pH to influence the nucleophilicity of the hydrazine nitrogens. | Acidic conditions can favor the formation of a specific regioisomer by protonating one of the hydrazine's nitrogen atoms. ingentaconnect.com |

| Choice of Hydrazine Reagent | Utilizing the hydrochloride salt versus the free base of a hydrazine. | Arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free base can lead to the 1,5-isomer. nih.gov |

| 1,3-Dipolar Cycloaddition | Controlled cycloaddition of a dipole and a dipolarophile. | Synthesis of 3,4-diaryl-1H-pyrazoles via cycloaddition of tosylhydrazones and nitroalkenes. rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of stereocenters into the this compound scaffold opens up avenues for the development of chiral molecules with potentially unique pharmacological or material properties. Stereoselective synthesis, particularly enantioselective synthesis, is therefore a critical area of research. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrazolone derivatives, offering mild reaction conditions and high stereoselectivity. acs.orgnih.govrsc.org

One notable approach involves the use of isothiourea catalysts in multicomponent cascade reactions to produce chiral pyrazolone-derived β-amino acid esters and β-lactams. acs.orgnih.govacs.org This method proceeds with high stereoselectivity, allowing for the divergent synthesis of these valuable chiral building blocks. nih.gov The reaction pathway can be controlled to favor either esterification or lactamization of a zwitterionic intermediate. nih.gov

Chiral squaramide catalysts have also been successfully employed in the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters. rsc.org This catalytic asymmetric reaction provides access to chiral pyrazolone ketoester derivatives in moderate to high yields and with high enantioselectivities (up to 96% ee). rsc.org Furthermore, chiral phosphoric acid has been utilized to catalyze the regio- and enantioselective N-H functionalization of N-alkylanilines with pyrazolone-derived ketimines, affording chiral pyrazolones containing a tetrasubstituted stereocenter with a new N,N'-acetal motif in excellent yields and high enantioselectivities. researchgate.net

These examples demonstrate the feasibility of synthesizing chiral derivatives of this compound with a high degree of stereocontrol. The choice of catalyst and reaction conditions is paramount in achieving the desired stereochemical outcome.

| Catalyst Type | Reaction | Achieved Stereoselectivity |

| Isothiourea | Multicomponent cascade reactions for the synthesis of pyrazolone-derived β-amino acid esters and β-lactams. | High diastereoselectivity and enantioselectivity. acs.orgnih.gov |

| Chiral Squaramide | Enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters. | Up to 96% enantiomeric excess (ee). rsc.org |

| Chiral Phosphoric Acid | Regio- and enantioselective N-H functionalization of N-alkylanilines with pyrazolone-derived ketimines. | High enantioselectivities for the formation of a quaternary stereocenter. researchgate.net |

Mechanistic Investigations of 5 3 Methoxyphenyl 1h Pyrazol 3 2h One Synthetic Pathways and Transformations

Elucidation of Reaction Mechanisms in Pyrazolone (B3327878) Cyclizations

The synthesis of the pyrazolone core, a key feature of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, is most commonly achieved through the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. This pathway, a variant of the Knorr pyrazole (B372694) synthesis, involves a sequence of well-defined reaction steps. The general mechanism for the formation of a 5-substituted pyrazol-3-one begins with the nucleophilic attack of the hydrazine nitrogen onto the ketone carbonyl of the β-ketoester. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine moiety onto the ester carbonyl group, leading to the formation of the five-membered heterocyclic ring. Elimination of an alcohol molecule from this cyclic intermediate yields the final pyrazolone product.

Alternative mechanistic pathways have also been explored for pyrazole synthesis. One such method is the base-mediated [3+2] cycloaddition, which can offer high regioselectivity under mild conditions. acs.org For instance, the reaction between 2-alkynyl-1,3-dithianes and sydnones provides a route to highly functionalized pyrazoles. acs.org Multicomponent reactions, which allow the construction of complex molecules in a single step, also provide efficient access to the pyrazole framework. beilstein-journals.org These reactions can proceed via the in-situ formation of 1,3-dicarbonyl compounds which then react with hydrazines in a one-pot process. beilstein-journals.org A common strategy for related pyrazoline structures involves an initial Claisen-Schmidt condensation to form a chalcone, followed by an intermolecular cyclization with hydrazine. mdpi.com While the specific starting materials would differ, these fundamental mechanistic principles of nucleophilic addition, condensation, and cyclization are central to the formation of the this compound ring system.

Reaction Kinetics and Transition State Analysis for Pyrazolone Formation

The reaction is understood to proceed via a nucleophilic addition mechanism. researchgate.net The transition state for the cyclization step involves the formation of a new nitrogen-carbon bond, leading to the five-membered ring. The energy of this transition state is influenced by both steric and electronic factors. Electron-withdrawing groups on the arylhydrazine can increase its nucleophilicity and potentially lower the activation barrier, while bulky substituents on either reactant can introduce steric hindrance, raising the energy of the transition state and slowing the reaction. researchgate.net

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly influence the synthesis of pyrazolones, affecting reaction rates, yields, and even the selectivity of the reaction pathway. The solvent's polarity, proticity, and boiling point are key parameters that determine its impact. High-boiling point polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often used in heterocycle synthesis and can lead to moderate to good product conversion. researchgate.net

In reactions where multiple products can be formed, the solvent can play a decisive role in selectivity. For example, in pathways that could lead to either pyrazoles or furan (B31954) byproducts, the polarity of the solvent can destabilize certain charged transition states, thereby favoring one pathway over another. nih.gov A study showed that replacing a polar aprotic solvent like tetrahydrofuran (B95107) (THF) with less polar solvents such as dichloromethane (B109758) (CH2Cl2) or toluene (B28343) altered the product distribution, demonstrating the solvent's role in controlling chemoselectivity. nih.gov

Furthermore, the solvent can affect the tautomeric equilibrium of the final pyrazolone product, an issue of particular importance for this class of compounds (see Section 3.4). The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize one tautomer over another. nih.govnih.gov For instance, polar protic solvents like methanol (B129727) can favor specific tautomeric forms by engaging in hydrogen bonding, whereas aprotic solvents may favor other forms or lead to intermolecular association of the pyrazolone molecules themselves. nih.gov

Table 1: Influence of Solvent on Pyrazole Synthesis Outcomes

| Solvent | Polarity | Typical Outcome | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to good conversion in heterocycle synthesis. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to good conversion; can influence tautomeric equilibrium. | researchgate.netnih.gov |

| Tetrahydrofuran (THF) | Polar Aprotic | Can influence selectivity between competing pathways. | nih.gov |

| Dichloromethane (CH2Cl2) | Nonpolar | Can alter product ratios compared to more polar solvents. | nih.gov |

| Toluene | Nonpolar | Used to shift selectivity in certain cyclization reactions. | nih.gov |

Tautomeric Equilibrium Studies of the 1H-Pyrazol-3(2H)-one Moiety

The this compound moiety is subject to prototropic tautomerism, a phenomenon where the molecule exists as a mixture of readily interconvertible structural isomers that differ in the position of a proton. nih.gov For this pyrazolone, three primary tautomeric forms are possible: the NH-form (1H-pyrazol-3(2H)-one), the OH-form (1H-pyrazol-3-ol), and the CH-form (1H-pyrazol-3(4H)-one).

The position of this equilibrium is highly sensitive to several factors, including the nature of substituents, the solvent, temperature, and the physical state (solution vs. solid). nih.govfu-berlin.deresearchgate.net Multinuclear NMR spectroscopy is a powerful tool for studying this equilibrium in solution, as it can allow for the direct observation and quantification of the different tautomers, especially at low temperatures where proton exchange is slow. fu-berlin.de

Studies on related 1-substituted pyrazolones have shown that in nonpolar solvents like chloroform (B151607) (CDCl3), the molecules tend to exist as dimers of the OH-tautomer, stabilized by intermolecular hydrogen bonds. nih.gov In contrast, in strong hydrogen bond acceptor solvents like DMSO, these intermolecular bonds are broken, and monomeric species may dominate. nih.gov The presence of an aryl substituent at the 5-position, as in the title compound, generally favors the NH- and OH-forms. For 3(5)-phenylpyrazoles, studies have indicated that the equilibrium mixture in solution is rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de The relative stability of the tautomers is a delicate balance of aromaticity, hydrogen bonding, and solvation effects. researchgate.net

Table 2: Factors Influencing Pyrazolone Tautomeric Equilibrium

| Factor | Influence | Predominant Form(s) | Reference |

|---|---|---|---|

| Solvent | Hydrogen bonding capability and polarity. | Nonpolar (e.g., CDCl3): OH-form (dimers). Polar acceptor (e.g., DMSO): Monomeric forms, equilibrium can shift. | nih.gov |

| Substituents | Electronic and steric effects. | Aryl groups: Generally favor NH and OH forms. | fu-berlin.deresearchgate.net |

| Physical State | Intermolecular forces in the crystal lattice. | Solid State: Often a single tautomer is present, e.g., the 3-phenyl form for phenylpyrazoles. | fu-berlin.de |

| Temperature | Affects the rate of interconversion and equilibrium position. | Lower temperatures can slow proton exchange, allowing observation of individual tautomers by NMR. | fu-berlin.de |

Spectroscopic and X Ray Crystallographic Characterization of 5 3 Methoxyphenyl 1h Pyrazol 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, it is possible to assign the positions of protons and carbons within a molecule.

The ¹H NMR spectrum of a 5-aryl-1H-pyrazol-3(2H)-one derivative is expected to exhibit characteristic signals for the protons of the pyrazolone (B3327878) ring, the methoxyphenyl group, and the exchangeable protons of the N-H and O-H (in the enol tautomer) groups.

The proton on the C4 of the pyrazole (B372694) ring typically appears as a singlet in the olefinic region. The protons of the 3-methoxyphenyl (B12655295) substituent will present as a complex pattern of multiplets in the aromatic region, corresponding to the ortho, meta, and para positions relative to the point of attachment. The methoxy (B1213986) group protons will be observed as a sharp singlet in the upfield region, typically around 3.8 ppm. The N-H proton of the pyrazolone ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon (C3) of the pyrazolone ring is expected to resonate at a significantly downfield chemical shift, characteristic of a carbonyl group in a five-membered ring. The C5 carbon, attached to the methoxyphenyl ring, will also be in the downfield region. The C4 carbon will appear in the olefinic region. The carbons of the 3-methoxyphenyl ring will show distinct signals in the aromatic region, with the carbon bearing the methoxy group appearing at a higher field due to the electron-donating effect of the oxygen atom. The methoxy carbon itself will have a characteristic signal in the aliphatic region.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazol-4-H | ~5.5 - 6.0 (s) | ~90 - 100 |

| Aryl-2'-H | ~7.1 - 7.3 (m) | ~112 - 115 |

| Aryl-4'-H | ~6.8 - 7.0 (m) | ~118 - 122 |

| Aryl-5'-H | ~7.2 - 7.4 (t) | ~129 - 131 |

| Aryl-6'-H | ~7.1 - 7.3 (m) | ~115 - 118 |

| OCH₃ | ~3.8 (s) | ~55 - 56 |

| N-H | Variable (br s) | - |

| Pyrazol-C3 | - | ~155 - 165 (C=O) |

| Pyrazol-C5 | - | ~140 - 150 |

| Aryl-C1' | - | ~130 - 135 |

| Aryl-C3' | - | ~159 - 161 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. esisresearch.org For this compound, COSY would show correlations between the adjacent aromatic protons on the methoxyphenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This allows for the direct assignment of the carbon signals for all protonated carbons, such as C4 of the pyrazole ring and the CH groups of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons. For instance, the proton at C4 of the pyrazole ring would show correlations to the carbonyl carbon (C3) and the C5 carbon, confirming the connectivity within the pyrazolone ring. The aromatic protons would show correlations to the neighboring carbons and the carbon atom attached to the pyrazole ring (C1'), further validating the structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the pyrazolone ring is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will likely appear as a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and pyrazole rings will give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). In a related compound, 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the C-H and C=O stretching vibrations appear at 2832 and 1656 cm⁻¹, respectively. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (OCH₃) | Stretching | 2850 - 2960 |

| C=O (Pyrazolone) | Stretching | 1650 - 1700 (strong) |

| C=C (Aromatic/Pyrazolone) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1250 (strong) |

| C-O (Methoxy) | Symmetric Stretching | 1000 - 1050 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazole ring itself exhibits a π → π* transition in the gas phase at around 203 nm. rsc.org

The conjugated system formed by the pyrazolone ring and the 3-methoxyphenyl substituent will lead to absorption maxima at longer wavelengths. Typically, pyrazolone derivatives exhibit strong absorption bands in the UV region. For pyrano[2,3-c]pyrazole derivatives, which have a similar core structure, absorption maxima are observed in methanol (B129727) solution. researchgate.net The presence of the methoxy group, an auxochrome, on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenyl ring. The solvent can also influence the position of the absorption bands.

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~220 - 280 | High-energy transition within the conjugated system. |

| n → π | ~300 - 350 | Lower-energy transition involving non-bonding electrons of the carbonyl oxygen. |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives often involves characteristic losses. researchgate.net For the title compound, common fragmentation pathways could include the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the methoxyphenyl ring. The pyrazolone ring itself can undergo cleavage, leading to the loss of small molecules such as CO, N₂, or HCN. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. In a study of pyranopyrazoles, fragmentation was initiated by the elimination of CO, followed by the loss of a hydrogen atom and subsequent rearrangement. asianpubs.org

| m/z | Possible Fragment | Description |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 162 | [M - CO]⁺ | Loss of carbon monoxide |

| 159 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 134 | [C₉H₁₀O]⁺ | Fragment containing the methoxyphenyl group |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Commonly P2₁/c, P2₁/n, or Pna2₁ |

| C=O Bond Length | ~1.22 - 1.25 Å |

| C-N Bond Lengths (in ring) | ~1.33 - 1.39 Å |

| N-N Bond Length | ~1.37 - 1.40 Å |

| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |

Computational and Theoretical Chemistry Studies on 5 3 Methoxyphenyl 1h Pyrazol 3 2h One

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive search of available scientific literature and databases did not yield specific studies conducting intermolecular interaction analyses, such as Hirshfeld surface analysis, on the compound 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one. While computational studies, including Hirshfeld surface analysis, are prevalent for various pyrazole (B372694) and pyrazolone (B3327878) derivatives to elucidate their crystal packing and intermolecular forces, no dedicated research focusing on this particular isomer was identified. eurasianjournals.comnih.govresearchgate.net

Although no direct data exists for this compound, the general principles of intermolecular interactions in related pyrazolone structures often highlight the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal lattice. researchgate.netmdpi.com For example, in the crystal structure of a related pyrazoline derivative, 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate, H···H contacts were found to be the major contributor to the surface contacts, accounting for 44.3% of the total. nih.goviucr.org

Without specific experimental or theoretical data for this compound, a detailed breakdown of its intermolecular interactions and a corresponding data table cannot be provided at this time. Further crystallographic and computational studies are required to elucidate the specific nature and quantitative contributions of the intermolecular forces governing the solid-state structure of this compound.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 5 3 Methoxyphenyl 1h Pyrazol 3 2h One

Introduction of Substituents on the Pyrazolone (B3327878) Ring and Methoxyphenyl Moiety

The pyrazolone core of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one possesses several reactive sites amenable to substitution. The active methylene (B1212753) group at the C4 position is a key center for functionalization, while the nitrogen atoms of the pyrazole (B372694) ring can also participate in various reactions. Furthermore, the methoxyphenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

A common strategy for derivatization involves the acylation of the pyrazolone ring. This can be achieved by reacting the parent compound with various acylating agents, such as aroyl chlorides, under appropriate conditions. For instance, the selective C-acylation of similar 3-methyl-1-phenyl-pyrazol-5-one has been reported, leading to the formation of 4-aroyl-substituted derivatives. This suggests a plausible route for introducing a variety of acyl groups at the C4 position of this compound.

Halogenation represents another important functionalization strategy. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) has been demonstrated to be an effective method for introducing halogen atoms at the C4 position of the pyrazole ring. zsmu.edu.ua This metal-free approach offers a straightforward route to 4-halo-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one derivatives, which can serve as versatile intermediates for further cross-coupling reactions.

The nitrogen atoms of the pyrazolone ring can also be targeted for substitution. Alkylation and acylation reactions at the N1 and N2 positions can be achieved using various alkyl halides and acyl chlorides, respectively. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions and the nature of the substituent on the pyrazolone ring.

Furthermore, the methoxyphenyl moiety can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the methoxy (B1213986) group and the pyrazolone ring, substituents such as nitro, halogen, or acyl groups can be introduced onto the aromatic ring, further expanding the chemical diversity of the derivatives.

Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Unit

The fusion or linkage of the this compound scaffold with other heterocyclic rings is a prominent strategy to create novel molecular architectures with potentially enhanced biological activities. This approach has led to the development of various pyrazolone-based hybrid systems.

Pyrazolone-Thiazole Conjugates

The synthesis of pyrazolone-thiazole hybrids can be envisioned through several synthetic routes. A common approach involves the Hantzsch thiazole (B1198619) synthesis, which typically requires a thioamide and an α-haloketone. To apply this to this compound, the pyrazolone could first be converted to a corresponding pyrazole-4-carbothioamide. This intermediate could then be reacted with various α-haloketones to construct the thiazole ring, yielding a range of pyrazolone-thiazole conjugates.

Alternatively, multicomponent reactions offer an efficient pathway to such hybrid systems. For instance, a one-pot reaction involving a β-ketoester (a precursor to the pyrazolone ring), thiosemicarbazide, and a phenacyl bromide derivative can lead to the formation of pyrazolyl-thiazole derivatives. mdpi.com While not directly employing the pre-formed this compound, this strategy highlights a convergent approach to similar scaffolds.

Pyrazolone-Coumarin Hybrid Systems

The synthesis of pyrazolone-coumarin hybrids often involves the reaction of a pyrazolone derivative with a coumarin (B35378) moiety bearing a reactive functional group. A plausible strategy would involve the Knoevenagel condensation of a 4-formyl-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one with a 4-hydroxycoumarin (B602359) derivative. The introduction of a formyl group at the C4 position of the pyrazolone can be achieved through the Vilsmeier-Haack reaction.

Another approach involves the Pechmann condensation, a classic method for coumarin synthesis. In this context, a phenol (B47542) (such as resorcinol) could be reacted with a β-ketoester derivative of the pyrazolone to construct the coumarin ring. This would result in a hybrid molecule where the pyrazolone moiety is directly attached to the coumarin core.

The following table summarizes some reported synthetic approaches for pyrazole-coumarin hybrids that could be adapted for the target compound:

| Starting Materials | Reaction Type | Resulting Hybrid |

| 4-Hydroxycoumarin, Pyrazolone | Knoevenagel Condensation | Pyrazolyl-substituted coumarin |

| Phenol, Pyrazolone β-ketoester | Pechmann Condensation | Coumarin-fused pyrazolone |

| 3-Acetylcoumarin, Hydrazine (B178648) | Cyclocondensation | Pyrazolyl-coumarin |

Pyrazolone-Oxadiazole Derivatives

The synthesis of pyrazolone-oxadiazole hybrids typically proceeds through a pyrazole-4-carbohydrazide intermediate. This key intermediate can be prepared from the corresponding pyrazole-4-carboxylic acid ester, which in turn can be synthesized from this compound by introducing a carboxyl group at the C4 position.

The pyrazole-4-carbohydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring through various methods. A common approach is the reaction of the carbohydrazide (B1668358) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, oxidative cyclization of a hydrazone, formed by the condensation of the carbohydrazide with an aldehyde, can also yield the 1,3,4-oxadiazole ring. ijper.orgresearchgate.net

A general synthetic scheme is presented below:

Pyrazolone-Pyrimidine Scaffolds

The construction of pyrazolone-pyrimidine scaffolds can be achieved by reacting a functionalized pyrazolone with a suitable three-carbon synthon. A common strategy involves the condensation of a 4-formyl-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one with a compound containing an active methylene group and an amidine or urea (B33335) moiety.

For example, the reaction of a pyrazole-4-carboxaldehyde with urea or thiourea (B124793) in the presence of a suitable catalyst can lead to the formation of a pyrazolyl-pyrimidine derivative. nih.gov Similarly, condensation with malononitrile (B47326) and an amine can also yield pyrimidine-annulated pyrazoles.

The following table outlines some synthetic strategies for preparing pyrazole-pyrimidine hybrids:

| Pyrazole Precursor | Reagent | Resulting Scaffold |

| Pyrazole-4-carboxaldehyde | Urea/Thiourea | Pyrazolyl-pyrimidinone/thione |

| Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine |

| Pyrazole-4-carboxaldehyde | Malononitrile, Amine | Aminopyrimidine-substituted pyrazole |

Development of Schiff Base Derivatives of this compound

Schiff base derivatives of pyrazolones are readily synthesized through the condensation of a 4-formyl-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one with various primary amines. The introduction of the formyl group at the C4 position, as previously mentioned, is a prerequisite for this transformation and can be accomplished via the Vilsmeier-Haack reaction on the parent pyrazolone.

The subsequent reaction with a wide range of aromatic and heterocyclic amines in a suitable solvent, often with acid catalysis, yields the corresponding Schiff bases (imines). semanticscholar.orgresearchgate.netnih.gov This straightforward and versatile reaction allows for the introduction of diverse structural motifs onto the pyrazolone core, providing a library of derivatives for further investigation.

The general reaction is as follows:

The diversity of the resulting Schiff bases can be easily achieved by varying the amine component (R-NH2), which can include substituted anilines, aminothiazoles, and other amino-heterocycles.

Coordination Chemistry of 5 3 Methoxyphenyl 1h Pyrazol 3 2h One As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazolone-Based Ligands

Pyrazolone-based ligands, including 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, are versatile building blocks in coordination chemistry due to their adaptable electronic properties and multiple potential donor sites. pen2print.orgresearchgate.net A key feature of these ligands is their existence in various tautomeric forms, which dictates their coordination behavior. For 5-pyrazolone derivatives, the most common tautomers are the CH, NH, and OH forms. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of substituents on the pyrazolone (B3327878) ring. unicam.it This tautomerism is crucial as it determines which atoms will act as donors to the metal center.

The design of pyrazolone-based ligands often leverages the presence of hard and soft donor atoms, typically nitrogen and oxygen. unicam.it These ligands can coordinate to metal ions in several ways:

Monodentate Coordination: The ligand can bind to a metal center through a single atom. In the neutral form, coordination typically occurs through the exocyclic oxygen atom of the carbonyl group or the nitrogen atom at the 2-position of the pyrazole (B372694) ring. uninsubria.it

Bidentate Chelation: This is a very common coordination mode, especially for 4-acyl-5-pyrazolone derivatives, which act as O,O-chelating ligands. unicam.itdepositolegale.it For a ligand like this compound, deprotonation can lead to the formation of a chelate ring involving the carbonyl oxygen (at C3) and a nitrogen atom (at N2), creating a stable five- or six-membered ring with the metal ion. iiste.org Schiff base derivatives formed by condensation at the 4-position can introduce additional nitrogen atoms, leading to N,O-chelation. unicam.itdepositolegale.it

Bridging Coordination: The pyrazolate anion, formed upon deprotonation of the N1-H proton, can act as a bridging ligand (exo-bidentate) between two metal centers, utilizing both ring nitrogen atoms. uninsubria.it This mode is instrumental in the construction of polynuclear complexes and coordination polymers. uninsubria.itnih.gov

The specific coordination mode adopted depends on several factors, including the metal ion's nature (size, charge, and hardness/softness), the reaction conditions, and the steric and electronic effects of the substituents on the pyrazolone ring. unicam.it The methoxy (B1213986) group on the phenyl ring of this compound is an electron-donating group, which can influence the electron density on the pyrazolone core and, consequently, its coordination properties.

Synthesis and Characterization of Metal Complexes Involving this compound Analogues

The synthesis of metal complexes with pyrazolone-based ligands is typically straightforward. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the pyrazolone ligand in an appropriate solvent, such as ethanol (B145695), methanol (B129727), or DMF. nih.govresearchgate.net The reaction is often carried out at elevated temperatures to ensure completion. nih.gov In many cases, a base is added to deprotonate the ligand, facilitating its coordination as an anion. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the formation of complexes with different coordination numbers and geometries. iiste.org

Once synthesized, these complexes are characterized using a combination of analytical and spectroscopic techniques to determine their structure and properties:

Elemental Analysis (CHN): Confirms the empirical formula of the complex and the metal-to-ligand ratio. mdpi.com

Infrared (IR) Spectroscopy: Provides crucial information about the ligand's coordination mode. A shift in the stretching frequency of the C=O group (typically to a lower wavenumber) upon complexation indicates its involvement in bonding with the metal ion. iiste.orgresearchgate.net The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, further confirming coordination. mdpi.comresearchgate.net

NMR Spectroscopy (¹H and ¹³C): While less common for paramagnetic complexes, NMR is useful for diamagnetic complexes (e.g., Zn(II), Cd(II)). Shifts in the signals of protons and carbons near the coordination sites provide evidence of complex formation. nih.govmdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The position and intensity of d-d transition bands are characteristic of specific coordination environments (e.g., octahedral, tetrahedral, or square planar). iiste.orgmdpi.com

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion, particularly for transition metals like Cu(II), Ni(II), and Co(II). mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. researchgate.net

The table below summarizes typical characterization data for a representative metal complex with a pyrazolone-based ligand, illustrating the application of these techniques.

| Technique | Observation for Free Ligand (Analogues) | Observation for Metal Complex (e.g., [M(L)₂(H₂O)₂]) | Inference |

|---|---|---|---|

| IR (ν, cm⁻¹) | C=O stretch at ~1640-1650 cm⁻¹; N-H stretch at ~3490 cm⁻¹ | C=O stretch shifts to ~1590-1620 cm⁻¹; N-H may disappear upon deprotonation. New bands for M-O (~485 cm⁻¹) and M-N (~621 cm⁻¹) appear. mdpi.com | Coordination via carbonyl oxygen and azomethine/ring nitrogen. iiste.orgmdpi.com |

| UV-Vis (λₘₐₓ, nm) | Bands corresponding to π→π* and n→π* transitions. | Ligand bands may shift (bathochromic or hypsochromic). New, weaker bands appear in the visible region (~450-700 nm) for d-block metals. mdpi.com | Indicates coordination and provides information on the d-d electronic transitions, suggesting the complex's geometry. mdpi.com |

| Magnetic Moment (μₑբբ, B.M.) | N/A (Diamagnetic) | Values correspond to the number of unpaired electrons (e.g., ~1.7-2.2 for Cu(II), ~2.8-3.5 for Ni(II) in octahedral geometry, ~4.3-5.2 for Co(II) in octahedral geometry). mdpi.com | Helps determine the electronic configuration and geometry of the central metal ion. mdpi.com |

Structural Elucidation of Metal-Pyrazolone Complexes

The definitive method for determining the precise three-dimensional structure of metal-pyrazolone complexes is single-crystal X-ray diffraction. unicam.it This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov

Studies on analogues have revealed a variety of coordination geometries:

Octahedral: This is a common geometry, often achieved in complexes with a 1:2 metal-to-ligand ratio, where the coordination sphere is completed by two solvent molecules (like water or methanol), as seen in complexes of the type [M(L)₂(H₂O)₂]. depositolegale.itmdpi.com

Square Planar: This geometry is frequently observed for Ni(II) and Cu(II) complexes. unicam.itdepositolegale.it

Tetrahedral: Often found in complexes of Co(II) and Zn(II). researchgate.net

The crystal structure of a complex reveals how the pyrazolone ligand adapts its conformation to bond with the metal. For instance, X-ray studies have confirmed that 4-acyl-5-pyrazolone Schiff base ligands can act as tridentate O,N,N-donors, leading to octahedral geometries. depositolegale.it In other cases, the formation of one-dimensional coordination polymers has been observed, where the pyrazolone ligand bridges metal centers. unicam.itnih.gov

The table below presents typical structural data obtained from X-ray crystallography for a metal complex with a pyrazolone analogue.

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| M-O Bond Length (Å) | 2.0 - 2.2 | Indicates the strength of the metal-oxygen coordinate bond. |

| M-N Bond Length (Å) | 2.1 - 2.3 | Indicates the strength of the metal-nitrogen coordinate bond. |

| O-M-N Bite Angle (°) | 85 - 95 | Defines the geometry of the chelate ring; values close to 90° suggest a stable, relatively unstrained ring. |

| Coordination Geometry | Octahedral, Square Planar, Tetrahedral | Describes the arrangement of ligands around the central metal ion. depositolegale.itmdpi.com |

Theoretical Studies on Metal-Ligand Bonding and Stability

In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the electronic structure and stability of metal-pyrazolone complexes. unicam.itdepositolegale.it These theoretical studies can be used to:

Determine the Most Stable Tautomer: DFT calculations can predict the relative energies of the different tautomeric forms of the free ligand, helping to identify the most stable structure in the gas phase or in solution. depositolegale.it

Analyze Metal-Ligand Bonding: By analyzing the molecular orbitals (e.g., HOMO and LUMO), one can understand the nature of the bonding between the metal and the ligand. These calculations can quantify the extent of covalent and electrostatic contributions to the bond. nih.gov

Predict Geometries: DFT calculations can be used to optimize the geometry of the metal complexes, predicting bond lengths and angles that are often in good agreement with experimental X-ray diffraction data. depositolegale.it

Rationalize Experimental Observations: Theoretical models can help explain observed properties, such as the preference for a particular coordination mode or the stability of a polymeric structure versus a monomeric one. unicam.it For instance, calculations have been used to rationalize why some zinc(II) pyrazolone complexes form one-dimensional polymers while others remain as discrete molecules. unicam.it

These computational studies provide a molecular-level understanding of the factors governing the formation and properties of complexes involving ligands like this compound, guiding the design of new complexes with desired characteristics.

Advanced Applications and Potential in Chemical Science and Technology

Application in Materials Science

The inherent photoluminescent properties and high thermal stability of pyrazolone (B3327878) derivatives make them promising candidates for advanced materials, particularly in the field of optoelectronics. One of the most significant applications is in the development of Organic Light-Emitting Diodes (OLEDs).

Derivatives of pyrazolone and the related pyrazoline have been successfully incorporated as emissive or hole-transporting materials in OLED devices. researchgate.net These compounds often exhibit strong fluorescence in the solid state, a crucial requirement for efficient light emission. For instance, zinc(II) complexes of pyrazolone-based azomethine ligands have demonstrated tunable luminescence from blue to orange, with quantum yields reaching as high as 0.49. mdpi.com The high thermal stability of these complexes, with decomposition temperatures often above 270-315 °C, allows them to be used as electroluminescent materials that can be processed using vacuum deposition techniques. mdpi.com

The performance of OLEDs is highly dependent on the materials used in their various layers. Pyrazoline derivatives have been specifically investigated for their ability to provide blue emission, a key color for full-color displays. researchgate.net In one study, an electroluminescent device utilizing a pyrazoline phenol (B47542) derivative as the emissive layer achieved a high efficacy of up to 10.63 cd/A, emitting light with a peak wavelength at 445 nm. researchgate.net The development of amorphous materials with high glass transition temperatures (Tg) is also critical to prevent spontaneous crystallization that can degrade OLED performance. Pyrazoloquinoline derivatives have shown promising Tg values, indicating better morphological stability for fabricating molecular LEDs. researchgate.net

Table 1: Performance of OLEDs Incorporating Pyrazole (B372694)/Pyrazoline Derivatives

| Device Structure/Emitting Material | Maximum Efficiency | Emission Color/Wavelength | Reference |

|---|---|---|---|

| Zinc(II) Complex of Pyrazolone-Based Azomethine | Quantum Yield up to 0.49 | Blue to Orange | mdpi.com |

| HPhP-based Electroluminescent Device | 10.63 cd/A | Blue (445 nm) | researchgate.net |

| Blue p–i–n Homojunction Phosphorescent TOLED | 36.5 cd A⁻¹, EQE up to 16.3% | Saturated Blue | rsc.org |

| White Homojunction Phosphorescent OLED | 32.9 lm W⁻¹, EQE up to 16.4% | White | rsc.org |

HPhP: 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol; TOLED: Top-Emitting Organic Light Emitting Diode; EQE: External Quantum Efficiency

Catalytic Applications of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one Derived Complexes

Pyrazolone derivatives, including this compound, serve as versatile ligands for the synthesis of coordination complexes with various metal ions. researchgate.netnih.gov The ability of the pyrazolone ring to act as a chelating ligand, typically coordinating through its nitrogen and oxygen atoms, allows for the formation of stable metal complexes. These complexes have shown potential in catalysis, leveraging the metal center's activity which can be modulated by the pyrazolone ligand.

While the direct catalytic application of complexes derived from this compound is an emerging area, the broader class of pyrazole-based complexes has demonstrated significant catalytic activity. For example, coinage metal-catalyzed reactions, such as those involving gold(I) or silver(I), have been used for the synthesis of various heterocyclic frameworks. acs.orgacs.org In these reactions, pyrazole-containing intermediates play a crucial role. The electronic properties of the substituents on the pyrazole ring can influence the catalytic cycle and the selectivity of the reaction.

The development of heterogeneous catalysts is another area of interest. Mesoporous mixed metal oxides like SiO2-Al2O3 have been employed as efficient and recyclable catalysts for the synthesis of pyrazole derivatives through condensation reactions. jchemlett.com This highlights the importance of pyrazoles in synthetic chemistry, both as products of catalysis and as ligands in catalytic metal complexes. The functional groups on this compound, particularly the reactive sites on the pyrazolone ring, make it an attractive candidate for designing new ligands for homogeneous and heterogeneous catalysis.

Sensing Applications (e.g., fluorescent sensors based on pyrazole derivatives)

The photophysical properties of pyrazole derivatives can be effectively harnessed for the development of chemosensors. nih.gov While pyrazole itself is non-fluorescent, appropriate substitutions on the ring can lead to compounds with high fluorescence quantum yields and notable solvatochromic behavior. nih.gov These fluorescent properties can be modulated by the presence of specific analytes, such as metal ions, anions, or small molecules, forming the basis of "turn-on" or "turn-off" fluorescent sensors.

The pyrazole moiety acts as an excellent chelating ligand for metal ions due to the presence of nitrogen donor atoms. nih.gov This binding event can alter the electronic structure of the fluorophore, leading to a change in its fluorescence intensity or wavelength. For instance, a pyrazoloquinoline derivative incorporating a dipicolylamine group—a well-known chelator for Zn²⁺—was developed as a fluorescent sensor for zinc ions. mdpi.com Upon binding with Zn²⁺, a 13-fold increase in fluorescence quantum yield was observed, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.com This "turn-on" response is often attributed to the inhibition of a photoinduced electron transfer (PET) process that quenches the fluorescence in the absence of the target ion. mdpi.com

Similarly, pyrazole-based sensors have been designed for the detection of other cations like Cu²⁺, Al³⁺, and various anions. nih.govresearchgate.net The selectivity of these sensors can be tuned by modifying the structure of the pyrazole derivative and the nature of the binding site. The versatility of the pyrazole scaffold allows for its combination with other fluorescent groups to create highly sensitive and selective probes for applications in environmental monitoring and biological imaging. nih.govnih.gov

Table 2: Examples of Pyrazole-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Pyrazoloquinoline Derivative | Zn²⁺ | "Turn-on" fluorescence (PET inhibition) | 1.93 x 10⁻⁷ M | mdpi.com |

| Oxazole-Pyrazole Combination | Cu²⁺ | "Turn-off" fluorescence (quenching) | Not specified | nih.gov |

| Curcumin@MOF-5 | Al³⁺ | "Turn-on" fluorescence (PET inhibition) | 2.84 µM | researchgate.net |

Photophysical Properties and Their Exploitation

The photophysical behavior of this compound and its derivatives is central to their applications in materials science and sensing. These compounds often exhibit interesting fluorescence and photochromic properties. rsc.orgrsc.org

Many pyrazolone derivatives show strong fluorescence. When complexed with lanthanide ions, such as terbium (Tb³⁺), they can act as "antenna" ligands. nih.gov In this arrangement, the pyrazolone ligand absorbs UV light efficiently and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. Terbium complexes of pyrazolone derivatives have been shown to emit strong green fluorescence with high quantum yields. nih.gov The efficiency of this energy transfer makes these complexes suitable for applications in bioassays and luminescent materials.

Furthermore, some pyrazolone derivatives exhibit photochromism, the ability to change color upon exposure to light. rsc.orgrsc.org This phenomenon is often based on a reversible photoisomerization between different tautomeric forms (e.g., enol-keto transformation). This switching can be used to modulate the fluorescence emission of the compound, effectively turning it "on" and "off" with light and heat, which is a key principle for developing molecular switches and optical data storage materials. rsc.orgrsc.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be determined using techniques like cyclic voltammetry and are crucial for designing materials for electronic devices like OLEDs. mdpi.comnih.gov The HOMO-LUMO gap determines the emission color and electronic characteristics of the material. For pyrazolone-based zinc complexes, these properties can be tuned by varying the substituents on the aromatic rings, allowing for the rational design of materials with specific photophysical characteristics. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including Mannich reactions, nucleophilic substitutions, and cyclization. For example:

- General Procedure D and E : Used to introduce substituents via aminoalkylation. Compounds like 5-(((3-Methoxyphenyl)(methyl)amino)methyl)-1H-pyrazol-3(2H)-one are synthesized by reacting pyrazolone precursors with substituted amines, followed by purification via column chromatography or recrystallization .

- Thioether Formation : Derivatives with sulfanyl groups (e.g., 5-((2,4-dichloro-5-methylphenylthio)methyl)-1H-pyrazol-3(2H)-one ) are synthesized using PBr3-mediated bromination followed by thiol nucleophilic substitution .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

Methodological Answer:

Q. Example NMR Data :

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazolone N-H | 11.47 | Singlet | |

| Methoxy (-OCH3) | 3.68 | Singlet |

Advanced Research Questions

Q. What strategies enhance the bioactivity of pyrazolone derivatives in neurodegenerative disease models?

Methodological Answer:

- Structural Optimization : Introducing electron-withdrawing groups (e.g., Cl, CF3) improves inhibitory potency. For example, 5-((3,5-dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one (EC50 = 170 nM) shows enhanced activity against mutant SOD1-G93A, a target in ALS .

- Pharmacokinetic Tuning : Modifying lipophilicity (e.g., arylthio groups) improves blood-brain barrier permeability. However, rapid clearance remains a challenge, necessitating microsomal stability assays .

Q. How do computational methods contribute to understanding membrane permeability of pyrazolone derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Used to calculate free energy barriers for drug transport through bacterial membranes. For example, This compound derivatives were modeled to assess interactions with mycobacterial outer membrane lipids, revealing key hydrogen-bonding patterns .

- Lipophilicity Analysis : LogP values correlate with experimental permeability; derivatives with arylthio substituents exhibit higher lipophilicity, enhancing gram-negative bacterial cell penetration .

Q. Computational Workflow :

System Setup : Embed compound in lipid bilayer.

Free Energy Calculation : Use umbrella sampling or metadynamics.

Q. How are substituent variations on the pyrazolone core optimized for inhibitory potency?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematic substitution at the 3-methoxyphenyl position (e.g., Cl, Br, CF3) identifies pharmacophores. For instance, dichloro-substituted derivatives show 10-fold higher SOD1 inhibition than methoxy analogs .

- High-Throughput Screening (HTS) : Used to prioritize lead compounds. For example, HTS of 500 derivatives identified compound 19 (EC50 = 170 nM) as a potent ALS therapeutic candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.